9-Octadecen

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

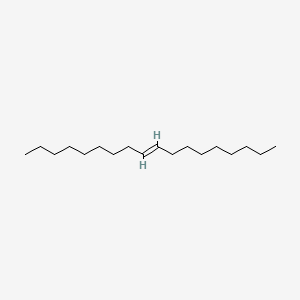

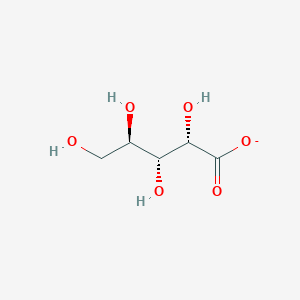

9-Octadecene is an organic compound with the molecular formula C18H36 It is a long-chain hydrocarbon with a double bond located at the ninth carbon atomIt is a colorless liquid that is insoluble in water but soluble in non-polar organic solvents such as hexane, toluene, and chloroform .

Wissenschaftliche Forschungsanwendungen

9-Octadecene has a wide range of applications in scientific research:

Biology: It serves as a model compound for studying the behavior of long-chain hydrocarbons in biological systems.

Medicine: Research is ongoing to explore its potential use in drug delivery systems due to its hydrophobic nature.

Wirkmechanismus

Target of Action

9-Octadecene, also known as (E)-octadec-9-ene, is a long-chain unsaturated hydrocarbon . The primary targets of this compound are not well-defined due to its nature as a basic chemical structure. It’s often used as a starting material in various chemical reactions rather than having a specific biological target.

Mode of Action

The mode of action of 9-Octadecene is primarily chemical rather than biological. As an unsaturated hydrocarbon, it can participate in various chemical reactions, such as addition, oxidation, and polymerization reactions. The double bond in the 9-Octadecene molecule provides a site for these reactions to occur .

Biochemical Pathways

9-Octadecene doesn’t directly participate in any known biochemical pathways. It can undergo a reaction called metathesis in the presence of a catalyst . In this reaction, the double bonds in the molecule break and reform in a way that effectively swaps the groups of atoms on either side of the bond .

Result of Action

The results of 9-Octadecene’s action are primarily chemical rather than biological. For example, in a metathesis reaction, 9-Octadecene can be transformed into other compounds, such as dimethyl-9-octadecene-dienoate . These products can then be used in further chemical reactions or processes.

Vorbereitungsmethoden

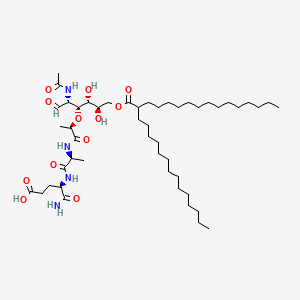

Synthetic Routes and Reaction Conditions: 9-Octadecene can be synthesized through the metathesis of natural oils and fats. One common method involves the selective transformation of methyl oleate, an unsaturated ester of oleic acid, into equimolar amounts of 9-Octadecene and dimethyl 9-octadecene-1,18-dioate . This reaction typically employs catalysts such as Grubbs’ catalysts under mild reaction conditions.

Industrial Production Methods: In industrial settings, 9-Octadecene is often produced by the oligomerization of ethylene. This process involves the use of transition metal complexes as catalysts to promote the formation of longer carbon chains from ethylene gas . The reaction conditions are carefully controlled to achieve high yields and selectivity.

Analyse Chemischer Reaktionen

Types of Reactions: 9-Octadecene undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form epoxides or alcohols.

Reduction: Hydrogenation of 9-Octadecene results in the formation of octadecane.

Substitution: It can participate in halogenation reactions to form halogenated derivatives.

Common Reagents and Conditions:

Oxidation: Reagents such as peracids or hydrogen peroxide can be used under mild conditions.

Reduction: Catalysts like palladium or platinum are employed in the presence of hydrogen gas.

Substitution: Halogenation reactions typically use halogens like chlorine or bromine in the presence of light or a catalyst.

Major Products Formed:

Oxidation: Epoxides, alcohols.

Reduction: Octadecane.

Substitution: Halogenated octadecenes.

Vergleich Mit ähnlichen Verbindungen

1-Octadecene: A linear hydrocarbon with a double bond at the first carbon atom.

cis-9-Octadecene: The cis isomer of 9-Octadecene with the double bond in the same position but different spatial arrangement.

Octadecane: A fully saturated hydrocarbon with no double bonds.

Comparison:

1-Octadecene vs. 9-Octadecene: While both are long-chain hydrocarbons, 1-Octadecene has its double bond at the first carbon atom, making it more reactive in certain reactions compared to 9-Octadecene.

cis-9-Octadecene vs. trans-9-Octadecene: The cis isomer has different physical properties, such as melting point and solubility, due to the spatial arrangement of the double bond.

Octadecane vs. 9-Octadecene: Octadecane is a fully saturated hydrocarbon, making it less reactive compared to 9-Octadecene, which contains a reactive double bond.

Eigenschaften

CAS-Nummer |

5557-31-3 |

|---|---|

Molekularformel |

C18H36 |

Molekulargewicht |

252.5 g/mol |

IUPAC-Name |

octadec-9-ene |

InChI |

InChI=1S/C18H36/c1-3-5-7-9-11-13-15-17-18-16-14-12-10-8-6-4-2/h17-18H,3-16H2,1-2H3 |

InChI-Schlüssel |

HSNQNPCNYIJJHT-UHFFFAOYSA-N |

SMILES |

CCCCCCCCC=CCCCCCCCC |

Isomerische SMILES |

CCCCCCCC/C=C/CCCCCCCC |

Kanonische SMILES |

CCCCCCCCC=CCCCCCCCC |

Piktogramme |

Health Hazard |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 9-Octadecene?

A1: 9-Octadecene has the molecular formula C18H36 and a molecular weight of 252.49 g/mol.

Q2: Is there any spectroscopic data available for 9-Octadecene?

A2: While specific spectroscopic data isn't extensively detailed in the provided research, techniques like Gas Chromatography-Mass Spectrometry (GC-MS) are frequently employed for its identification and quantification in mixtures. [, , , ]

Q3: How does 9-Octadecene perform as a blending agent in organic field-effect transistors (OFETs)?

A3: Research indicates that blending 9-Octadecene with N,N′-di((Z)-9-octadecene)-3,4,9,10-perylene tetracarboxylic diimide (PTCDI-e) in solution-processed n-type OFETs significantly enhances electron mobility, up to 30 times. This improvement is attributed to the induced stack-ordering and increased crystallinity of the thin films upon blending. []

Q4: Are there any other reported applications for 9-Octadecene based on its material properties?

A4: 9-Octadecene is mentioned as a potential lube range hydrocarbon. [] Additionally, its presence as a major component in propolis samples exhibiting antioxidant activity suggests potential applications in this domain. []

Q5: What is the role of 9-Octadecene in olefin metathesis reactions?

A5: 9-Octadecene is often generated as a primary metathesis product (PMP) during the self-metathesis of methyl oleate, a common reaction in oleochemistry. [, , , , ]

Q6: How do bleaching earths influence the metathesis of methyl oleate, a reaction producing 9-Octadecene?

A6: Research has demonstrated that the addition of bleaching earths, such as Tonsil 110FF, to non-refined methyl oleate significantly improves the efficiency of its ruthenium-catalyzed self-metathesis. This effect allows for achieving high turnover numbers (TON) and yields of 9-Octadecene and dimethyl-9-octadecenoate, even with low catalyst loadings and without the need for filtration. []

Q7: Have any computational studies been conducted on 9-Octadecene?

A7: Yes, molecular dynamics simulations have been used to compare atomic-level and coarse-grained models of liquid hydrocarbons, including 9-Octadecene. These simulations provide insights into the structural and thermodynamic properties of these molecules in solution. []

Q8: Is there any information on the SAR of 9-Octadecene or its derivatives?

A8: The provided research primarily focuses on 9-Octadecene in the context of its production and material properties. Specific SAR studies aren't elaborated upon in these papers.

Q9: What is known about the stability of 9-Octadecene?

A9: While specific stability data isn't provided, the research highlights its presence in naturally sourced propolis and its generation through chemical reactions, suggesting inherent stability under those conditions. []

Q10: Is there any information available on the PK/PD profile of 9-Octadecene?

A10: The research primarily focuses on the chemical and material properties of 9-Octadecene. Specific details regarding its pharmacokinetics or pharmacodynamics are not discussed.

Q11: Has 9-Octadecene been investigated for any biological activity?

A11: The research provided doesn't mention any specific studies on the biological activity of 9-Octadecene.

Q12: Are there any known applications of 9-Octadecene in drug delivery or diagnostics?

A12: The provided research focuses on the chemical and material aspects of 9-Octadecene and does not cover its use in drug delivery or diagnostics.

Q13: Which analytical techniques are commonly employed for the analysis of 9-Octadecene?

A13: Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS) are prominently mentioned for identifying and quantifying 9-Octadecene in mixtures. [, , , ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[[5-[3-(2,6-Dimethyl-cyclohexyl)-ureido]-2-(3,3-dimethyl-2-oxo-butyl)-6,6-dimethyl-4-oxo-heptanoylamino]-(1-ethyl-2,2-dimethyl-propylcarbamoyl)-methyl]-cyclopentanecarboxylic acid](/img/structure/B1240429.png)

![1,1-dimethyl-3-[[(Z)-1-pyridin-2-ylethylideneamino]carbamothioylamino]thiourea](/img/structure/B1240435.png)

![(7Z)-2-amino-4-(2-chlorophenyl)-7-[(2-chlorophenyl)methylidene]-5,6-dihydro-4H-cyclopenta[b]pyran-3-carbonitrile](/img/structure/B1240438.png)